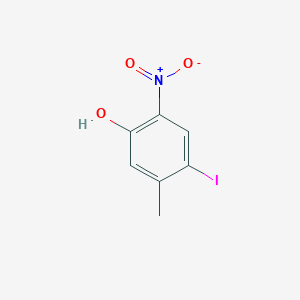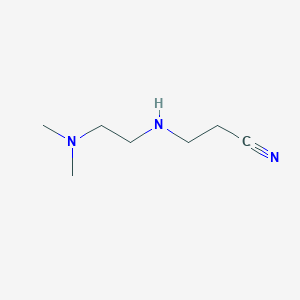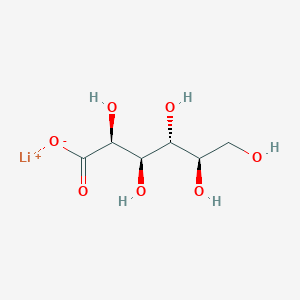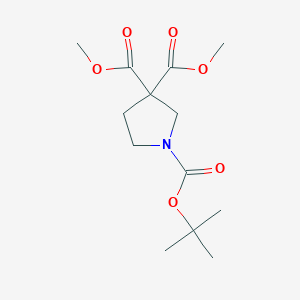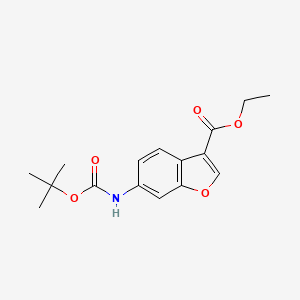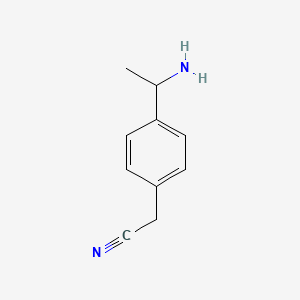
2-(4-(1-Aminoethyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Aminoethyl)phenyl)acetonitrile is an organic compound with a complex structure that includes an aminoethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Aminoethyl)phenyl)acetonitrile typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the aldehyde is reacted with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Aminoethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-(1-Aminoethyl)phenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(1-Aminoethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-(4-(1-Aminoethyl)phenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(4-(1-Aminoethyl)phenyl)acetonitrile is unique due to the presence of both an aminoethyl group and a nitrile group, which allows for a diverse range of chemical reactions and potential applications. This combination of functional groups makes it a versatile compound in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,8H,6,12H2,1H3 |
InChI Key |
DRZAOUJTTPRQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



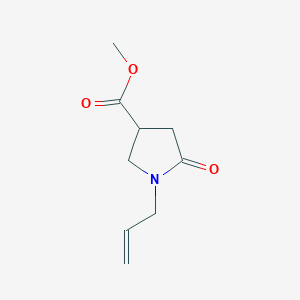
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)

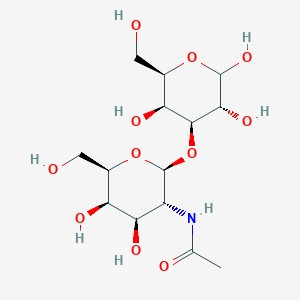
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)

